![molecular formula C20H22O5 B103626 Homoegonol CAS No. 17375-66-5](/img/structure/B103626.png)
Homoegonol
Descripción general
Descripción
Homoegonol Description
This compound is a lignan compound derived from styraxlignolide A, which is isolated from Styrax japonica, a plant traditionally used in Korean medicine for treating inflammatory diseases . It has been studied for its potential therapeutic effects, particularly in the context of allergic asthma .
Synthesis Analysis
The synthesis of this compound has been approached through various methods. One efficient protocol starts with eugenol, a naturally occurring precursor, and involves sequential acylation and intramolecular Wittig reactions to construct the benzofuran moiety characteristic of this compound . Another method reported the synthesis of 2-aryl/alkyl-5-bromo-7-methoxy benzofurans from o-Vanillin, which was then converted into this compound using a Heck reaction with ethyl/methyl acrylate in the presence of a palladium catalyst .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of benzofurans, to which this compound belongs, is well-understood. Benzofurans are characterized by a fused benzene and furan ring, and this compound features additional substituents that contribute to its biological activity .
Chemical Reactions Analysis
This compound's chemical reactivity has not been explicitly discussed in the provided papers. However, the synthesis methods suggest that it can participate in reactions typical of benzofurans, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been explored to some extent. A liquid chromatography-tandem mass spectrometry method was developed for the quantification of this compound in rat plasma, indicating its stability and suitability for pharmacokinetic studies . The pharmacokinetics of this compound were found to be dose-independent after both intravenous and oral administration in rats .
Case Studies and Applications
This compound has been studied in the context of allergic asthma. In a murine model, this compound treatment led to reduced inflammatory cell counts, Th2 cytokines in bronchoalveolar lavage fluid (BALF), airway hyperresponsiveness (AHR), and serum IgE levels compared to control mice sensitized and challenged with ovalbumin (OVA). Histological analysis showed that this compound attenuated airway inflammation and mucus overproduction, likely through the reduction of inducible nitric oxide synthase and matrix metalloproteinase-9 expression . These findings suggest that this compound has potential as a therapeutic drug for allergic asthma.
Aplicaciones Científicas De Investigación
Tratamiento del Asma Alérgico
Se ha estudiado el Homoegonol por su potencial en el tratamiento del asma alérgico . En un estudio utilizando un modelo de asma murino inducido por ovalbúmina (OVA), se encontró que el this compound reduce el recuento de células inflamatorias y las citocinas Th2 en el líquido de lavado broncoalveolar (BALF), la hiperreactividad de las vías respiratorias (AHR) y la IgE en el suero . El análisis histológico del tejido pulmonar reveló que la administración de this compound atenuó la inflamación de las vías respiratorias y la sobreproducción de moco en las lesiones epiteliales de las vías respiratorias inducidas por OVA .
Propiedades Antiinflamatorias
El this compound se deriva del estiraxlignolide A, que fue aislado de Styrax japonica, una planta medicinal ampliamente utilizada para el tratamiento de enfermedades inflamatorias en Corea . Esto sugiere que el this compound puede tener propiedades antiinflamatorias, aunque se necesita más investigación para confirmarlo.
Potencial Fármaco Terapéutico para Enfermedades Alérgicas
Dada su eficacia en el tratamiento del asma alérgico, el this compound puede tener potencial como fármaco terapéutico para otras enfermedades alérgicas . Sin embargo, se necesita más investigación para explorar este potencial.
Síntesis y Producción
<a data-citationid="079c44ef-070b-e538-e11a-665cf5923930-30-group" h="ID=SERP,
Mecanismo De Acción
Target of Action
Homoegonol, a lignan derived from styraxlignolide A, has been found to have significant effects on certain targets related to inflammatory diseases . The primary target of this compound is the protease MMP-9 in lung tissue . The presence of this protease greatly increases the asthmatic effect .
Mode of Action
This compound exerts its effects through a complex mechanism of action composed of several paths . The most significant of these is its ability to reduce the expression of the protease MMP-9 in lung tissue . By reducing the expression of this protease, this compound can effectively suppress asthmatic responses .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to inflammation and asthma . By reducing the expression of the protease MMP-9, this compound can influence the biochemical pathways that lead to asthmatic responses . This results in a reduction in inflammatory cell counts and Th2 cytokines in bronchoalveolar lavage fluid (BALF), airway hyperresponsiveness (AHR), and IgE in the serum .
Result of Action
The administration of this compound results in a reduction in inflammatory cell counts and Th2 cytokines in BALF, AHR, and IgE in the serum compared with the OVA-sensitized/challenged mice . The histological analysis of the lung tissue reveals that the administration of this compound attenuates the airway inflammation and the mucus overproduction in airway epithelial lesions induced by OVA . These findings indicate that this compound effectively suppresses the asthmatic responses induced by OVA challenge .
Action Environment
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-22-16-7-6-14(11-18(16)23-2)17-12-15-9-13(5-4-8-21)10-19(24-3)20(15)25-17/h6-7,9-12,21H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOARMALXZGCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169651 | |
Record name | Homoegonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17375-66-5 | |
Record name | Homoegonol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homoegonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin and traditional use of homoegonol?
A1: this compound is a norneolignan primarily isolated from plants of the genus Styrax, with Styrax camporum being a notable source. [] This plant species, native to the Brazilian Cerrado, has been traditionally employed to address gastrointestinal ailments. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound possesses the molecular formula C20H22O5 and a molecular weight of 342.39 g/mol. [, , , ]
Q3: Which spectroscopic techniques are useful for characterizing this compound?
A3: Several spectroscopic methods are valuable for identifying and characterizing this compound. These include ¹H NMR, UV, COSY, DEPT 135, HMQC, APT, and GC-MS. [, , , ]
Q4: What are the reported biological activities of this compound?
A4: this compound exhibits a variety of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and anti-asthma properties. [, , , , , , , ]
Q5: How does this compound exert its cytotoxic effects?
A5: While the precise mechanism of action remains under investigation, this compound has demonstrated cytotoxicity against various cancer cell lines, including Hep-2 (larynx epidermoid carcinoma), HeLa (human cervix carcinoma), and C6 (rat glioma) cells. [, ] Studies suggest that this compound and its derivatives may induce apoptotic cell death, as evidenced by poly(ADP-ribose) polymerase (PARP) cleavage in MCF7, A549, PC3, HepG2, and Hep3B cancer cell lines. []
Q6: What is the role of this compound in mitigating inflammation?
A6: this compound exhibits anti-inflammatory properties through the inhibition of nitric oxide (NO) production and reduction of reactive oxygen species (ROS). [] It has been shown to suppress the mRNA expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6). [] Additionally, this compound shows moderate inhibitory activity against COX-1 and COX-2 enzymes. []
Q7: How does the structure of this compound contribute to its activity?
A7: The benzofuran core of this compound is considered a promising structural feature for its biological activities. [] Modifications to the this compound structure, such as the presence or absence of a methoxy group, can influence its potency and selectivity towards specific targets. [, , , ] For example, this compound glucoside displayed stronger antischistosomal activity compared to this compound. []
Q8: Has this compound demonstrated efficacy in animal models of disease?
A8: Yes, this compound has shown promising results in preclinical studies. For instance, it attenuated DNA damage and preneoplastic lesions in a rat model of colon carcinogenesis induced by 1,2-dimethylhydrazine (DMH). [] Additionally, this compound has shown potential in alleviating asthmatic responses in an ovalbumin-induced asthma model. []
Q9: How is this compound metabolized in the body?
A9: Research suggests that cytochrome P450 enzymes and UDP-glucuronosyltransferases play a role in the metabolic pathway of this compound within human liver microsomes. [] Further investigation is necessary to fully elucidate the metabolic fate of this compound in vivo.
Q10: What analytical techniques are used to quantify this compound?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as photodiode array detection (PAD) and time-of-flight mass spectrometry (TOF-MS), is commonly employed to quantify this compound in plant extracts and biological samples. [, ] Additionally, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the sensitive and selective quantification of this compound in rat plasma. []
Q11: What are the potential applications of this compound in drug discovery?
A11: this compound's diverse biological activities make it a promising candidate for drug development in several therapeutic areas. These include:
- Cancer: Its cytotoxic properties against various cancer cell lines warrant further investigation as a potential anticancer agent. [, ]
- Inflammation: Its anti-inflammatory effects suggest potential applications in treating inflammatory diseases. [, ]
- Infectious Diseases: Its antimicrobial and antischistosomal activities highlight its potential as an anti-infective agent. [, ]
- Respiratory Diseases: Its ability to attenuate asthmatic responses warrants further exploration for treating asthma and other respiratory conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.